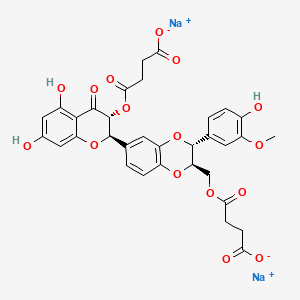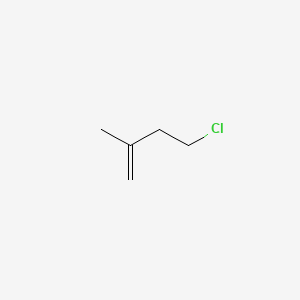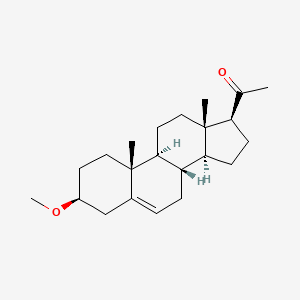
Éther méthylique de la prégnénolone
Vue d'ensemble
Description
MAP4343, également connu sous le nom de 3β-méthoxy-prégnénolone, est un dérivé synthétique de la prégnénolone. Il s'agit d'un stéroïde neuroactif qui a montré un potentiel prometteur dans diverses applications thérapeutiques, en particulier dans le domaine de la neuroprotection et de la neuroplasticité. MAP4343 se lie à la protéine 2 associée aux microtubules (MAP2) et stimule la polymérisation de la tubuline, ce qui améliore l'extension des neurites et protège les neurones des agents neurotoxiques .
Applications De Recherche Scientifique
MAP4343 has a wide range of scientific research applications:
Chemistry: MAP4343 is used as a model compound to study the effects of neuroactive steroids on microtubule dynamics.
Biology: It is used to investigate the role of microtubule-associated proteins in neuronal development and function.
Medicine: MAP4343 has shown potential as an antidepressant and neuroprotective agent.
Mécanisme D'action
Mode of Action
PME, like PREG, positively affects the MT-binding of MAP2 and the plus-end tracking protein CLIP170 , both of which are found to be deregulated in certain pathologies . PME influences the state of MT acetylation, a deregulation often associated with neurological abnormalities .
Biochemical Pathways
PME, as a synthetic derivative of PREG, is involved in the steroid-synthetic pathway. PREG can be converted into progesterone by HSD3B (3β-hydroxysteroid dehydrogenase), to pregnenolone sulfate by SULT (sulfotransferase), or to dehydroepiandrosterone by CYP17 (steroid 17α-monooxygenase) followed by other enzymes .
Result of Action
PME has been shown to modify microtubule dynamics in live cells, increase neurite outgrowth, and change growth cone morphology in mouse cerebellar granule neuronal culture . Furthermore, PME promotes the formation of stable microtubule tracks in zebrafish developing cerebellar axons . These actions suggest that PME could have a beneficial effect in major depressive disorders (MDDs) and in CDKL5 deficiency disorder (CDD), two pathologies that are joint by defective MT dynamics .
Analyse Biochimique
Biochemical Properties
Pregnenolone Methyl Ether, like its parent compound pregnenolone, interacts with various targets including microtubules (MTs) . It positively affects the MT-binding of MAP2 and the plus-end tracking protein CLIP170 . Furthermore, PME influences the state of MT acetylation .
Cellular Effects
Pregnenolone Methyl Ether has been shown to modify microtubule dynamics in live cells, increase neurite outgrowth, and change growth cone morphology in mouse cerebellar granule neuronal culture . It also promotes the entry of MTs into dendritic spines in vitro .
Molecular Mechanism
Pregnenolone Methyl Ether induces the open active conformation of CLIP170 and promotes the entry of MTs into dendritic spines . This suggests that PME, like pregnenolone, can regulate microtubule dynamics through its interaction with microtubule-associated proteins .
Temporal Effects in Laboratory Settings
The positive effect of Pregnenolone Methyl Ether on cognitive deficits persisted for 1 week after treatment withdrawal in symptomatic Cdkl5-knock-out mice .
Dosage Effects in Animal Models
The administration of Pregnenolone Methyl Ether to symptomatic Cdkl5-knock-out mice improved hippocampal-dependent behavior and restored spine maturation and the localization of MT-related proteins in the synaptic compartment .
Metabolic Pathways
Pregnenolone Methyl Ether is a synthetic derivative of pregnenolone . Pregnenolone is the first substance in the steroid-synthetic pathway and can be further metabolized into other steroids . Unlike pregnenolone, PME is not metabolized into other downstream molecules with specific biological properties .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
MAP4343 est synthétisé à partir de la prégnénolone par un processus de méthylation. La synthèse implique la conversion de la prégnénolone en son dérivé 3β-méthoxy. Cela peut être réalisé par réaction avec de l'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le diméthylsulfoxyde (DMSO) à des températures élevées .
Méthodes de production industrielle
La production industrielle de MAP4343 suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique la synthèse en continu de MAP4343 à partir de la diosgénine dérivée de plantes. Cette méthode a été optimisée pour atteindre un rendement global de 64% en six étapes .
Analyse Des Réactions Chimiques
Types de réactions
MAP4343 subit diverses réactions chimiques, notamment :
Oxydation : MAP4343 peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de MAP4343.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure de MAP4343.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme l'iodure de méthyle et le bromure d'éthyle sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'aldéhydes, tandis que la réduction peut produire des alcools ou des alcanes .
Applications de la recherche scientifique
MAP4343 a une large gamme d'applications de recherche scientifique :
Chimie : MAP4343 est utilisé comme composé modèle pour étudier les effets des stéroïdes neuroactifs sur la dynamique des microtubules.
Biologie : Il est utilisé pour étudier le rôle des protéines associées aux microtubules dans le développement et la fonction neuronale.
Médecine : MAP4343 a montré un potentiel en tant qu'antidépresseur et agent neuroprotecteur.
Mécanisme d'action
MAP4343 exerce ses effets en se liant à la protéine 2 associée aux microtubules (MAP2) et en stimulant la polymérisation de la tubuline. Cela améliore l'extension des neurites et protège les neurones des agents neurotoxiques. Le composé n'a aucune affinité pour les récepteurs neurotransmetteurs du système nerveux central, ce qui rend son mécanisme d'action unique par rapport à d'autres antidépresseurs . MAP4343 module les protéines structurelles dans les cellules, en particulier les microtubules, qui jouent un rôle crucial dans le maintien de la structure et de la fonction neuronale .
Comparaison Avec Des Composés Similaires
Composés similaires
Prégnénolone : Le composé parent de MAP4343, qui possède également des propriétés neuroactives.
Fluoxétine : Un inhibiteur sélectif de la recapture de la sérotonine utilisé comme antidépresseur.
Dexaméthasone : Un corticostéroïde aux propriétés anti-inflammatoires et immunosuppressives.
Unicité de MAP4343
MAP4343 est unique dans sa capacité à se lier à la protéine 2 associée aux microtubules et à stimuler la polymérisation de la tubuline, ce qui n'est pas observé avec d'autres composés similaires. Contrairement à la fluoxétine, MAP4343 ne cible pas les récepteurs neurotransmetteurs, ce qui en fait un nouvel agent thérapeutique avec un mécanisme d'action différent .
Propriétés
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGQOQHAMHMMNE-BIBIXIOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304765 | |
| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-26-2 | |
| Record name | (3β)-3-Methoxypregn-5-en-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnenolone methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnenolone methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGNENOLONE METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU767RK7YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Pregnenolone methyl ether (PME) in treating neurological disorders?
A1: PME, a synthetic derivative of the neuroactive steroid pregnenolone, appears to exert its therapeutic effects by targeting microtubules (MTs) within neurons. [, ] MTs are essential for neuronal development and function, and their dynamics are regulated by microtubule-associated proteins (MAPs) and post-translational modifications of tubulin. [] Research suggests that PME positively influences the binding of MAP2 and CLIP170, two proteins crucial for MT stability and dynamics, respectively. [, ] Dysregulation of these proteins is implicated in various neurological disorders, including major depressive disorder (MDD) and CDKL5 deficiency disorder (CDD). [, ] PME also appears to modulate MT acetylation, a modification often disrupted in neurological abnormalities. [] This targeted action on MTs may underlie PME's potential therapeutic benefits in these conditions.
Q2: How does the structure of Pregnenolone methyl ether (PME) differ from its parent compound, pregnenolone, and what impact does this have on its therapeutic potential?
A2: Pregnenolone methyl ether is a synthetic derivative of pregnenolone where a methyl group replaces the hydrogen atom at the 3β-hydroxyl group of the pregnenolone molecule. This modification prevents PME from being metabolized into other downstream steroid molecules, unlike pregnenolone. [] Consequently, PME exhibits greater specificity in its action, focusing primarily on MT-related mechanisms. This targeted effect makes PME a potentially more attractive candidate for therapeutic development in neurological disorders linked to MT dysfunction. []
Q3: What preclinical evidence supports the potential of Pregnenolone methyl ether (PME) as a treatment for CDKL5 deficiency disorder (CDD)?
A3: Studies using Cdkl5-knockout mice, a model for CDD, demonstrate PME's potential therapeutic benefits. [, ] CDD is characterized by impaired neuronal development and function, leading to severe intellectual disability and epilepsy. [] Research shows that PME administration to these mice improves hippocampal-dependent behavior, a key indicator of cognitive function. [] Furthermore, PME appears to restore spine maturation in the hippocampus, a process crucial for synaptic plasticity and learning. [] These findings suggest that PME may have disease-modifying potential in CDD by addressing the underlying neuronal deficits.
Q4: What makes Pregnenolone methyl ether (PME) a potentially interesting candidate for treating treatment-resistant depression (TRD)?
A4: Preclinical studies suggest that PME might hold promise for treating TRD. [] Traditional antidepressants, like selective serotonin reuptake inhibitors (SSRIs), often prove ineffective in TRD. [] Studies utilizing Wistar Kyoto (WKY) rats, a model for TRD, have shown that PME, unlike fluoxetine (an SSRI), demonstrates antidepressant efficacy in the forced swimming test. [] This finding, coupled with PME's distinct mechanism of action targeting MTs, suggests its potential as an alternative treatment approach for TRD, a condition where current therapeutic options remain limited.
Q5: Have any potential biomarkers been identified to monitor Pregnenolone methyl ether (PME) treatment efficacy in preclinical models?
A5: Research suggests that plasma levels of acetylated α-tubulin (Acet-Tub) may serve as a potential biomarker for both PME and ketamine's antidepressant efficacy. [] Studies in WKY rats, a model for TRD, demonstrated increased Acet-Tub levels compared to control rats. [] Interestingly, PME administration, when showing antidepressant effects, was associated with a decrease in these elevated Acet-Tub levels. [] This correlation between PME's therapeutic action and Acet-Tub modulation suggests that this readily accessible biomarker could be valuable in monitoring treatment response and potentially predicting therapeutic efficacy in future research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)

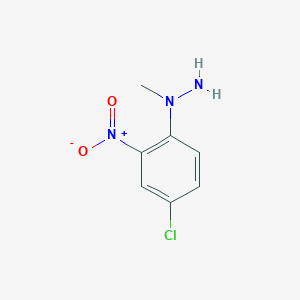

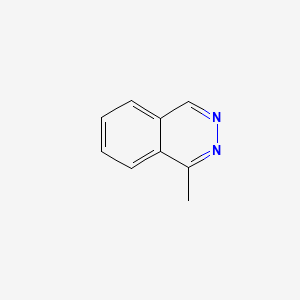
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1618386.png)
![[4-[Acetyl(ethyl)amino]phenyl] acetate](/img/structure/B1618387.png)
